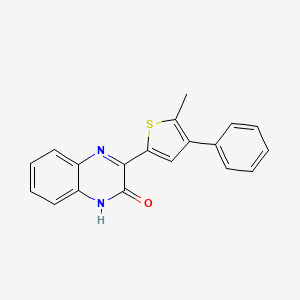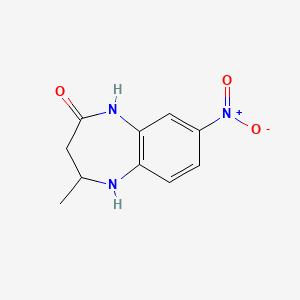
4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one
Vue d'ensemble
Description
4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is commonly known as CCP, and it has been used in various scientific research applications due to its unique properties. CCP is synthesized through a complex chemical process that involves the reaction of different chemicals.
Mécanisme D'action
The mechanism of action of CCP is not fully understood. However, it has been shown to have antitumor activity in different cancer cell lines. CCP has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. CCP has also been shown to inhibit the activity of different enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects
CCP has been shown to have different biochemical and physiological effects. It has been shown to have antitumor activity in different cancer cell lines. It has also been shown to inhibit the activity of different enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. CCP has been shown to induce apoptosis, which is a programmed cell death. CCP has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for different inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CCP has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. CCP is also stable under different experimental conditions, which makes it suitable for different experiments. However, one of the limitations of CCP is that it has low solubility in water, which limits its use in aqueous solutions. CCP also has low bioavailability, which limits its use in vivo experiments.
Orientations Futures
CCP has several potential future directions. One of the future directions is to explore its potential as a therapeutic agent for different diseases, including cancer and inflammatory diseases. CCP can also be used as a building block in the synthesis of different compounds, including natural products. Another future direction is to explore the structure-activity relationship of CCP and its analogs to develop more potent and selective compounds. CCP can also be used as a tool in different biological studies, including the study of enzyme activity and DNA replication.
Conclusion
In conclusion, 4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one is a chemical compound that has been used in various scientific research applications due to its unique properties. CCP is synthesized through a complex chemical process that involves the reaction of different chemicals. CCP has been shown to have antitumor activity in different cancer cell lines and anti-inflammatory activity, which makes it a potential therapeutic agent for different diseases. CCP has several advantages and limitations for lab experiments, and it has several potential future directions.
Applications De Recherche Scientifique
CCP has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of different compounds, including natural products. CCP has been used in the synthesis of various analogs of natural products, including pyranonaphthoquinones and pyranopyridines. It has also been used in the synthesis of different heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
Propriétés
IUPAC Name |
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h4-5H,3H2,1-2H3/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNLSLQSKJQFL-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=C(C=C(OC1=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=C(C=C(OC1=O)C)Cl)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835451.png)
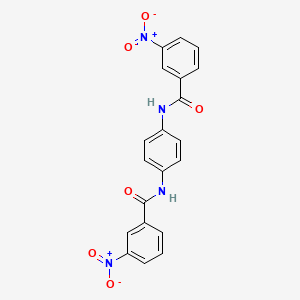
![N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline](/img/structure/B3835468.png)
![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
![N-[2-(1-benzylpiperidin-2-yl)ethyl]acetamide](/img/structure/B3835492.png)
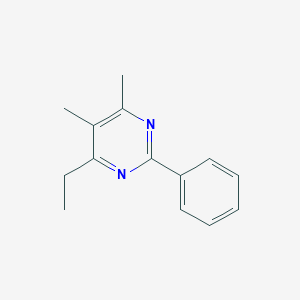
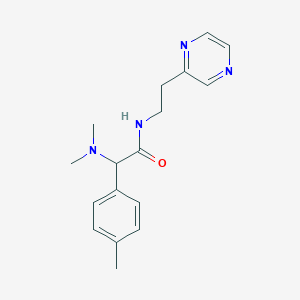
![N-cyclopropyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3835505.png)

![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835533.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
